

# A Comparative Guide to Confirming the Successful Synthesis of Desyl Chloride

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## Compound of Interest

Compound Name: *Desyl chloride*

Cat. No.: B177067

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The synthesis of **Desyl chloride** (2-chloro-1,2-diphenylethanone) from benzoin is a common procedure in organic synthesis. However, rigorous confirmation of the product's identity and purity is crucial for its use in subsequent research and development. This guide provides a comparative overview of the analytical techniques used to confirm the successful synthesis of **Desyl chloride**, with supporting experimental data and protocols.

## Overview of Synthesis Methods

The most prevalent method for synthesizing **Desyl chloride** is the reaction of benzoin with a chlorinating agent. Thionyl chloride ( $\text{SOCl}_2$ ) is the most commonly used reagent for this transformation, often in the presence of pyridine.<sup>[1]</sup> An alternative, though less common, reagent is sulfonyl chloride ( $\text{SO}_2\text{Cl}_2$ ).<sup>[2]</sup> This guide will focus on the confirmation of synthesis, primarily referencing the widely documented thionyl chloride method.

## Experimental Protocols

### Synthesis of Desyl Chloride using Thionyl Chloride

This protocol is adapted from a well-established procedure in Organic Syntheses.<sup>[1]</sup>

#### Materials:

- Benzoin
- Pyridine

- Thionyl chloride ( $\text{SOCl}_2$ )
- 95% Ethanol
- Water
- Ice

**Procedure:**

- In a beaker, dissolve 100 g of benzoin in 50 g of pyridine by heating.
- Cool the solution in an ice bath until it solidifies.
- Grind the solidified mass and slowly add 75 g of thionyl chloride with vigorous stirring while cooling in a water bath. The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride.
- After about an hour, add water to the solid mass, grind it coarsely, and filter.
- Triturate the solid twice with water, filter by suction, and press as dry as possible.
- To purify, recrystallize the crude product from approximately 450 cc of boiling 95% ethanol.
- Cool the filtrate to obtain colorless crystals of **Desyl chloride**. An additional yield can be obtained by cooling the mother liquor in an ice-salt mixture.[1]
- Dry the crystals to a constant weight. The expected yield is 74–79%. [1]

## Confirmation of Successful Synthesis

Confirmation of the successful conversion of benzoin to **Desyl chloride** involves a combination of physical and spectroscopic analytical methods.

## Physical Characterization: Melting Point

A sharp melting point is a primary indicator of a pure compound. A significant change in melting point from the starting material is the first confirmation of a chemical transformation.

# Chromatographic Analysis: Thin-Layer Chromatography (TLC)

TLC is an effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material (benzoin) on a TLC plate, the disappearance of the benzoin spot and the appearance of a new spot corresponding to **Desyl chloride** can be observed. The product, being less polar than the starting alcohol, will have a higher R<sub>f</sub> value.

## Spectroscopic Analysis

Spectroscopic methods provide definitive structural confirmation of the synthesized product.

- Infrared (IR) Spectroscopy: The most significant change in the IR spectrum will be the disappearance of the broad O-H stretching band of the alcohol group in benzoin (typically around  $3400\text{ cm}^{-1}$ ) and the appearance of a C-Cl stretching band in **Desyl chloride**. The carbonyl (C=O) stretching frequency may also shift.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum of benzoin shows a characteristic doublet for the hydroxyl proton and a doublet for the adjacent methine proton. In **Desyl chloride**, the hydroxyl proton signal will be absent, and the methine proton signal will be shifted and will appear as a singlet.
  - $^{13}\text{C}$  NMR: The carbon atom attached to the hydroxyl group in benzoin will experience a significant shift upon its replacement with a chlorine atom in **Desyl chloride**.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the product. **Desyl chloride** has a molecular weight of 230.69 g/mol .<sup>[3]</sup> The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) and a characteristic  $\text{M}+2$  peak due to the presence of the chlorine-37 isotope.

## Data Presentation

Table 1: Comparison of Physical Properties

Property	Benzoin (Starting Material)	Desyl Chloride (Product)
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>2</sub>	C <sub>14</sub> H <sub>11</sub> ClO
Molecular Weight	212.24 g/mol	230.69 g/mol [4]
Appearance	White crystalline powder	White to off-white crystalline powder[5]
Melting Point	137 °C	66–68 °C[1]

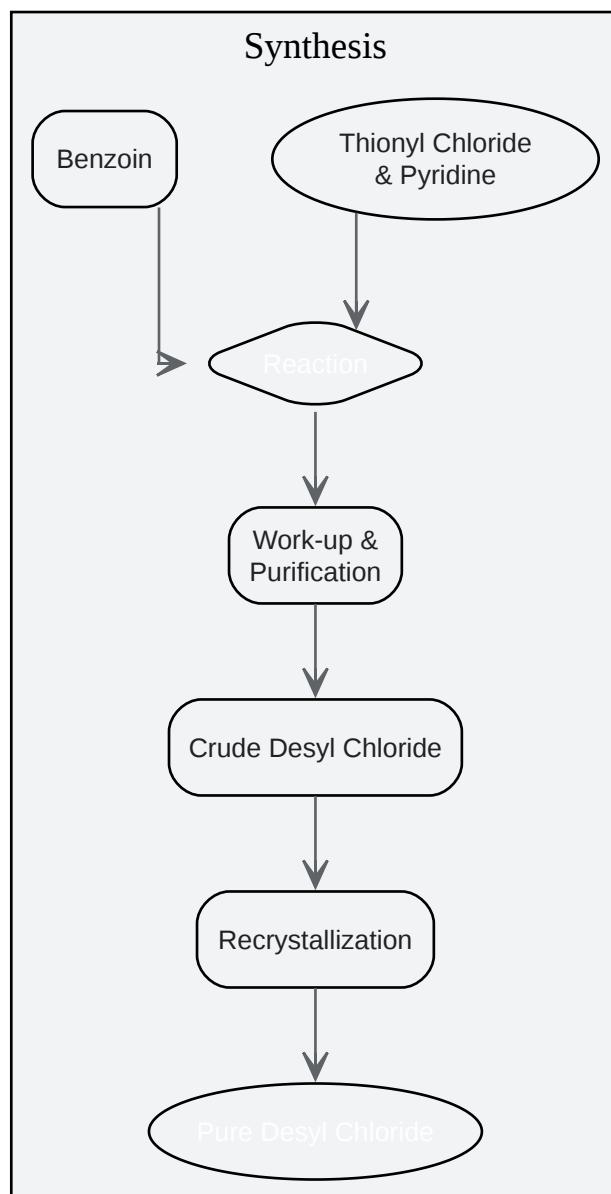
Table 2: Key Spectroscopic Data for Confirmation

Technique	Benzoin (Starting Material)	Desyl Chloride (Product) - Expected Signals
IR (cm <sup>-1</sup> )	~3400 (broad, O-H stretch), ~1680 (C=O stretch)	Absence of O-H stretch, ~1690 (C=O stretch), ~750 (C-Cl stretch)
<sup>1</sup> H NMR (ppm)	~6.0 (d, 1H, CH-OH), ~4.5 (d, 1H, OH), 7.2-8.0 (m, 10H, Ar-H)	~6.4 (s, 1H, CH-Cl), 7.2-8.1 (m, 10H, Ar-H)
<sup>13</sup> C NMR (ppm)	~76 (C-OH), ~200 (C=O)	~63 (C-Cl), ~193 (C=O)
Mass Spec (m/z)	212.08 (M <sup>+</sup> )	230.05 (M <sup>+</sup> ), 232.05 (M+2, ~3:1 ratio)[6]

Table 3: Comparison of Synthesis Methods

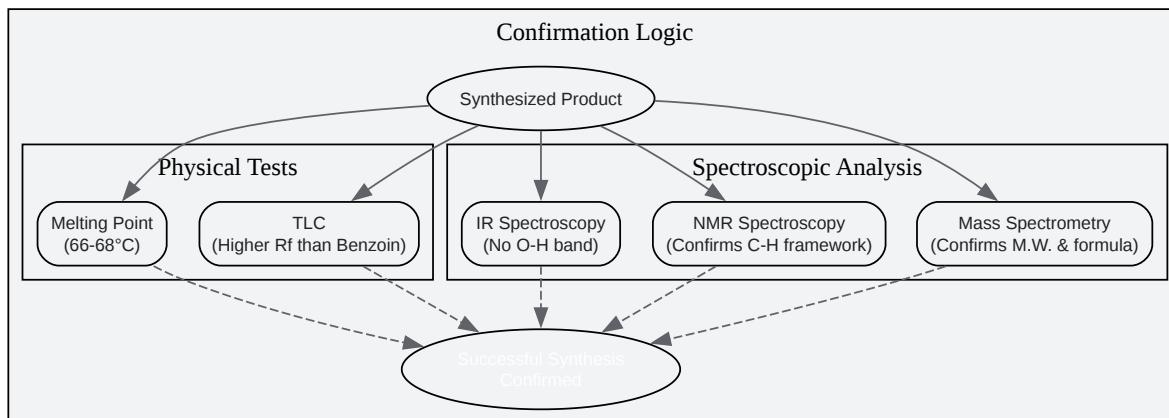
Feature	Thionyl Chloride Method	Sulfuryl Chloride Method
Primary Reagent	Thionyl Chloride ( $\text{SOCl}_2$ )[1]	Sulfuryl Chloride ( $\text{SO}_2\text{Cl}_2$ )[2]
Catalyst/Base	Pyridine[1]	Not always required
Byproducts	$\text{SO}_2$ , $\text{HCl}$ [1]	$\text{SO}_2$ , $\text{HCl}$
Yield	74-79%[1]	Yields can be lower with potential for side products like benzil[2]
Notes	Well-established and high-yielding procedure.[1]	Can lead to the formation of benzil as a significant byproduct.[2]

## Visualization of Workflows



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Caption: Experimental workflow for the synthesis of **Desyl chloride**.



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Caption: Logical workflow for the analytical confirmation of **Desyl chloride**.

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